molecular formula C12H8Cl2O3S2 B063379 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride CAS No. 175137-66-3

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride

Cat. No.: B063379
CAS No.: 175137-66-3
M. Wt: 335.2 g/mol
InChI Key: JOAKJQHALCTWCT-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is an organic compound that features a thiophene ring substituted with a chlorophenylsulfonyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic aromatic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group in the presence of a base like triethylamine.

    Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Amides and esters: Formed from nucleophilic substitution reactions.

    Halogenated thiophenes: Resulting from electrophilic aromatic substitution.

    Thiophene sulfides: Produced from the reduction of the sulfonyl group.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development.

    Materials science: Employed in the design of novel materials with specific electronic or optical properties.

    Biological studies: Explored for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
  • 4-[(4-Methylphenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
  • 4-[(4-Nitrophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKJQHALCTWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380945
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-66-3
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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